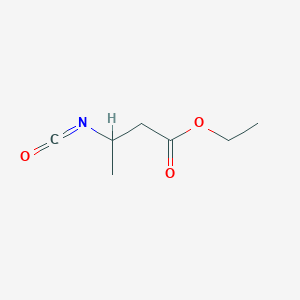
Ethyl 3-isocyanatobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-isocyanatobutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is a specialized ester with unique properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Ethyl 3-isocyanatobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3-aminobutanoate with phosgene or triphosgene to introduce the isocyanate group. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Ethyl 3-isocyanatobutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form ethyl 3-aminobutanoate and carbon dioxide.
Addition Reactions: It can react with alcohols to form urethanes and with amines to form ureas.
Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-isocyanatobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of ethyl 3-isocyanatobutanoate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively. These reactions are often catalyzed by acids or bases to increase the reaction rate .
Comparison with Similar Compounds
Ethyl 3-isocyanatobutanoate can be compared with other esters and isocyanates:
Ethyl acetate: Unlike this compound, ethyl acetate is a simple ester without an isocyanate group and is commonly used as a solvent.
Methyl isocyanate: This compound is similar in that it contains an isocyanate group, but it is more volatile and toxic compared to this compound.
Ethyl 3-aminobutanoate: This compound is a precursor to this compound and lacks the isocyanate group.
This compound is unique due to its combination of ester and isocyanate functionalities, making it versatile for various applications.
Properties
CAS No. |
89775-65-5 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
ethyl 3-isocyanatobutanoate |
InChI |
InChI=1S/C7H11NO3/c1-3-11-7(10)4-6(2)8-5-9/h6H,3-4H2,1-2H3 |
InChI Key |
YAQRPUZOGYLKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


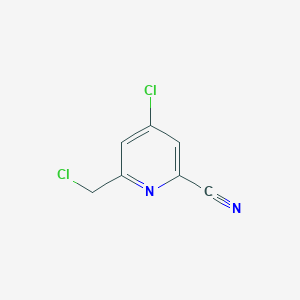
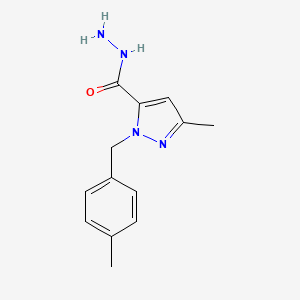
![(3S)-7-[(3S)-3-octyloxiran-2-yl]hept-1-en-4,6-diyn-3-ol](/img/structure/B14863304.png)
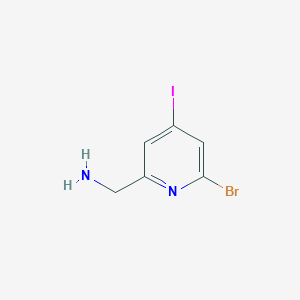
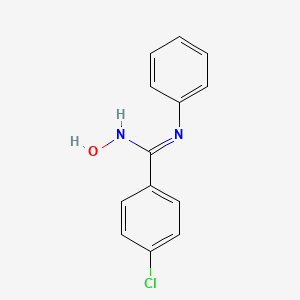
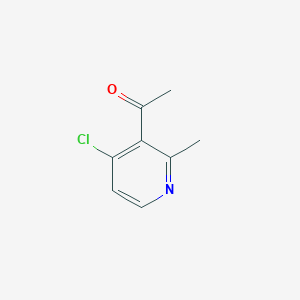
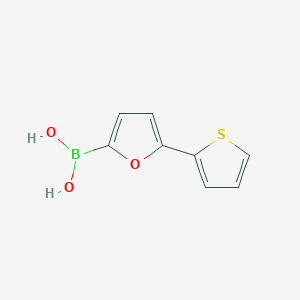
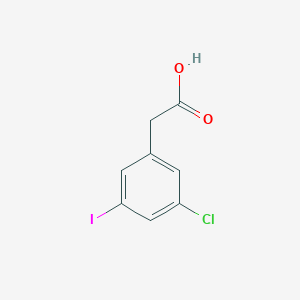
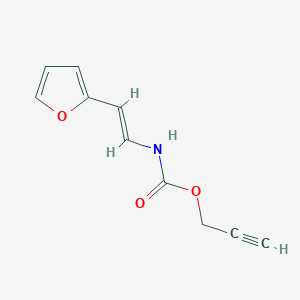
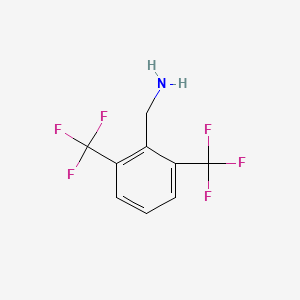
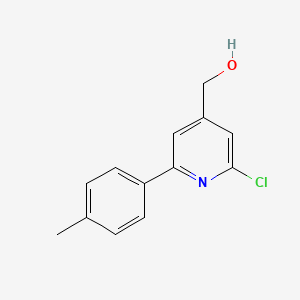
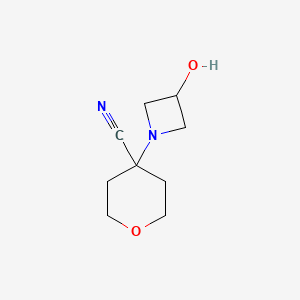
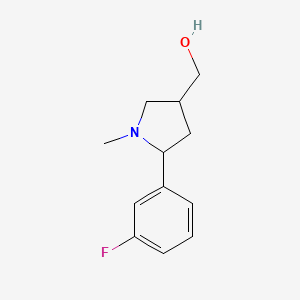
![6-[[5-(6-Carboxy-3,5-dihydroxyhex-1-enyl)-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14863354.png)
